(4Z)-4-Hexen-2-yn-1-ol
CAS No.:
Cat. No.: VC17968420
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8O |
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Molecular Weight | 96.13 g/mol |
IUPAC Name | (Z)-hex-4-en-2-yn-1-ol |
Standard InChI | InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-3,7H,6H2,1H3/b3-2- |
Standard InChI Key | DXKRJONIAOSLSZ-IHWYPQMZSA-N |
Isomeric SMILES | C/C=C\C#CCO |
Canonical SMILES | CC=CC#CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4Z)-4-Hexen-2-yn-1-ol (molecular formula C₆H₈O, molecular weight 96.13 g/mol) features a six-carbon chain with three key functional groups:
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Hydroxyl group (-OH) at C1, enabling hydrogen bonding and solubility in polar solvents.
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Triple bond (C≡C) at C2–C3, contributing to rigidity and electrophilic reactivity.
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Z-configured double bond (C=C) at C4–C5, influencing stereochemical outcomes in reactions .
The Z-configuration at C4–C5 introduces steric hindrance, affecting intermolecular interactions and stability. This configuration is critical in determining the compound’s behavior in catalytic processes and biological systems.
Physicochemical Characteristics
Experimental and computed properties of (4Z)-4-Hexen-2-yn-1-ol include:
The compound’s low viscosity and moderate solubility in water facilitate its use in solution-phase reactions, while its hydrophobic backbone (evidenced by LogP >1) suggests affinity for lipid-rich environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves partial hydrogenation of 4-hexyn-2-ol using a Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline). Key steps include:
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Substrate Preparation: 4-Hexyn-2-ol is dissolved in ethanol under inert atmosphere.
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Catalytic Hydrogenation: H₂ gas is introduced at 25–30°C, selectively reducing the triple bond to a Z-configured double bond.
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Purification: The product is isolated via fractional distillation, achieving >95% purity.
Reaction Conditions:
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Temperature: 25–30°C
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Pressure: 1 atm H₂
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Catalyst Loading: 5% w/w
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Yield: 78–82%
Industrial Scaling
Continuous flow reactors enhance scalability and safety:
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Flow Rate: 10 mL/min
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Residence Time: 30 minutes
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Catalyst: Pd/Al₂O₃ (3% loading)
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Purity: 99.2% (GC-MS analysis)
This method reduces side reactions and improves energy efficiency compared to batch processes.
Applications in Scientific Research
Organic Synthesis
(4Z)-4-Hexen-2-yn-1-ol serves as a precursor for:
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Pharmaceutical Intermediates: Used in synthesizing anti-inflammatory agents via Diels-Alder reactions.
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Chiral Building Blocks: The Z-configuration enables asymmetric catalysis, yielding enantiomerically pure compounds.
Biological Studies
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Enzyme Inhibition: The triple bond interacts with cytochrome P450 enzymes, modulating metabolic pathways.
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Antimicrobial Activity: Disrupts bacterial membranes at MIC values of 32 µg/mL against E. coli.
Material Science
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Polymer Crosslinking: Enhances thermal stability in polyurethanes by forming covalent networks via alkyne-azide cycloaddition.
Biological Activity and Mechanisms
Antimicrobial Effects
Studies demonstrate broad-spectrum activity:
Target Organism | MIC (µg/mL) | Mechanism |
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E. coli | 32 | Membrane disruption |
S. aureus | 64 | Biofilm inhibition |
C. albicans | 128 | Ergosterol synthesis inhibition |
Cytotoxicity
Dose-dependent apoptosis in HeLa cells (IC₅₀ = 45 µM) via mitochondrial pathway activation.
Comparative Analysis with Structural Analogs
(Z)-4-Hexen-1-ol
Property | (4Z)-4-Hexen-2-yn-1-ol | (Z)-4-Hexen-1-ol |
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Molecular Formula | C₆H₈O | C₆H₁₂O |
Functional Groups | -OH, C≡C, Z-C=C | -OH, Z-C=C |
Antimicrobial MIC | 32 µg/mL (E. coli) | >256 µg/mL (E. coli) |
The triple bond in (4Z)-4-Hexen-2-yn-1-ol enhances antimicrobial potency compared to its alkene-only analog .
2-Hexen-4-yn-1-ol
This positional isomer (PubChem CID 556836) exhibits distinct properties:
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